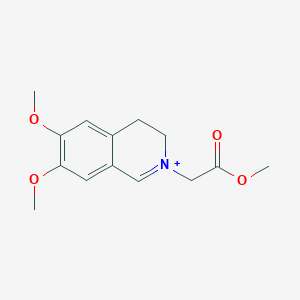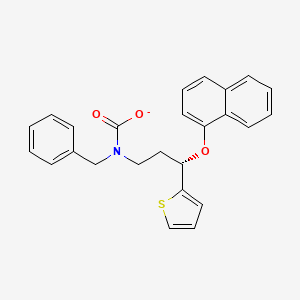![molecular formula C10H15N3O B12348428 [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol: is an organic compound characterized by the presence of a pyrazolidine ring substituted with an aminophenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol typically involves the reaction of 2-aminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidine ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group in [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions with various electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides, anhydrous conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides, sulfonamides.
科学研究应用
Chemistry
In organic synthesis, [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol serves as a versatile intermediate for the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors, receptor agonists, and antagonists, making it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their pharmacological properties. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, making them promising candidates for therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as polymers and coatings. Its ability to undergo various chemical transformations makes it a valuable precursor for the synthesis of functional materials with specific properties.
作用机制
The mechanism of action of [5-(2-Aminophenyl)pyrazolidin-3-yl]methanol and its derivatives involves the interaction with specific molecular targets such as enzymes, receptors, and ion channels. The aminophenyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity. The pyrazolidine ring can interact with receptor binding sites, modulating their signaling pathways and resulting in various biological effects.
相似化合物的比较
Similar Compounds
[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol: shares structural similarities with other pyrazolidine derivatives such as [5-(2-Aminophenyl)pyrazolidin-3-yl]ethanol and [5-(2-Aminophenyl)pyrazolidin-3-yl]propane.
[5-(2-Aminophenyl)pyrazolidin-3-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[5-(2-Aminophenyl)pyrazolidin-3-yl]propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and biological activities. Its hydroxymethyl group provides additional reactivity compared to its ethanol and propane analogs, making it a more versatile compound for various applications.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
[5-(2-aminophenyl)pyrazolidin-3-yl]methanol |
InChI |
InChI=1S/C10H15N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-4,7,10,12-14H,5-6,11H2 |
InChI 键 |
YNRFZIQYXAIHKN-UHFFFAOYSA-N |
规范 SMILES |
C1C(NNC1C2=CC=CC=C2N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



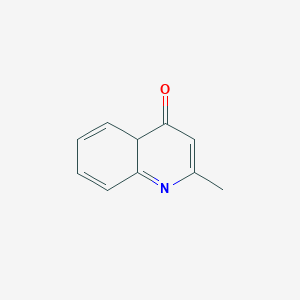
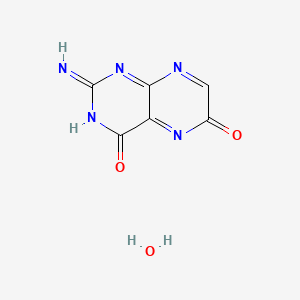
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
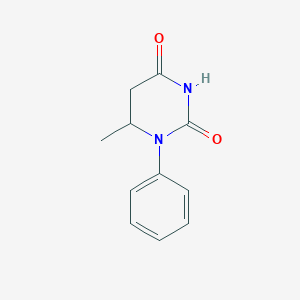
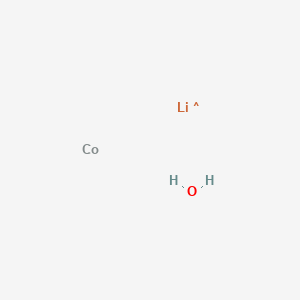


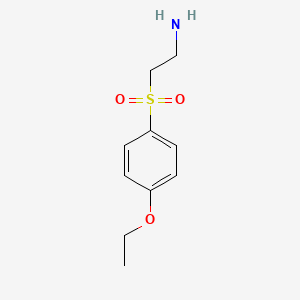
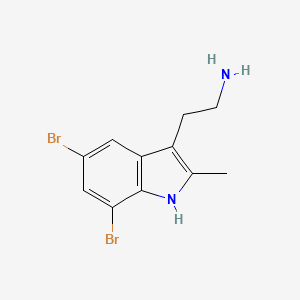
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
